molecular formula C12H11NO B130996 (2E)-2-(2,3-Dihydro-6-methoxy-1H-inden-1-ylidene)acetonitrile CAS No. 187871-98-3

(2E)-2-(2,3-Dihydro-6-methoxy-1H-inden-1-ylidene)acetonitrile

Cat. No.: B130996
CAS No.: 187871-98-3
M. Wt: 185.22 g/mol
InChI Key: JGYYQCFIZIIWLL-UXBLZVDNSA-N
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Description

(2E)-2-(2,3-Dihydro-6-methoxy-1H-inden-1-ylidene)acetonitrile (CAS: 187871-98-3 or 187871-99-3) is a nitrile-containing organic compound with the molecular formula C₁₂H₁₁NO and a molecular weight of 185.222 g/mol. Its structure features a dihydroindenylidene core substituted with a methoxy group at the 6-position and an electron-withdrawing cyanoethylidene moiety. Key physicochemical properties include a LogP of 2.55 (indicating moderate lipophilicity) and a polar surface area (PSA) of 33.02 Ų.

Properties

IUPAC Name

(2E)-2-(6-methoxy-2,3-dihydroinden-1-ylidene)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-14-11-5-4-9-2-3-10(6-7-13)12(9)8-11/h4-6,8H,2-3H2,1H3/b10-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGYYQCFIZIIWLL-UXBLZVDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCC2=CC#N)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC\2=C(CC/C2=C\C#N)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60474046
Record name (E)-(6-methoxyindan-1-ylidene)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60474046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187871-98-3
Record name (E)-(6-methoxyindan-1-ylidene)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60474046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Knoevenagel Condensation

The most widely employed method for synthesizing (2E)-2-(2,3-Dihydro-6-methoxy-1H-inden-1-ylidene)acetonitrile involves the Knoevenagel condensation between 6-methoxyindan-1-one and acetonitrile. This reaction proceeds via base-catalyzed deprotonation of acetonitrile, followed by nucleophilic attack on the carbonyl carbon of the ketone.

Reaction Conditions:

  • Base Catalysts : Sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or ammonium acetate.

  • Solvents : Anhydrous dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), or dimethylformamide (DMF).

  • Temperature : 60–100°C under reflux for 6–24 hours.

Example Protocol:

  • Dissolve 6-methoxyindan-1-one (10 mmol) and acetonitrile (15 mmol) in 50 mL of DMSO.

  • Add NaH (12 mmol) slowly under nitrogen atmosphere.

  • Reflux at 80°C for 12 hours.

  • Quench with ice-water, extract with ethyl acetate, and purify via column chromatography (silica gel, hexane/ethyl acetate).

Yield : 65–75% (dependent on base and solvent selection).

Acid-Catalyzed Dehydration

Alternative routes employ acid catalysts to dehydrate intermediate aldol adducts. While less common, this method avoids strong bases, making it suitable for acid-stable substrates.

Typical Conditions:

  • Catalyst : p-Toluenesulfonic acid (p-TsOH) or hydrochloric acid (HCl).

  • Solvent : Toluene or dichloromethane.

  • Temperature : 40–60°C for 4–8 hours.

Yield : 50–60% (lower than base-catalyzed methods due to competing side reactions).

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times and improves yields by enhancing molecular collision frequency.

Optimized Parameters:

ParameterValue Range
Microwave Power300–400 W
Reaction Time10–15 minutes
Solvent SystemCH₃CN:CH₂Cl₂ (5:1)
DesiccantMgSO₄ (anhydrous)

Procedure :

  • Mix 6-methoxyindan-1-one (5 mmol), acetonitrile (7.5 mmol), and MgSO₄ in a microwave vial.

  • Irradiate at 350 W for 12 minutes.

  • Filter and concentrate under reduced pressure.

Yield : 80–85% (superior to conventional heating).

Industrial Production Techniques

Continuous Flow Reactors

Industrial-scale synthesis prioritizes efficiency and reproducibility. Continuous flow systems offer advantages in heat transfer and mixing uniformity.

Key Features:

  • Reactor Type : Tubular reactor with static mixers.

  • Residence Time : 30–60 minutes.

  • Temperature Control : 70–90°C.

  • Catalyst : Immobilized base catalysts (e.g., polymer-supported amines).

Throughput : 1–5 kg/hour (dependent on reactor volume).

Solvent Recycling Systems

To minimize waste, industrial processes often integrate solvent recovery units. For example, DMSO is distilled and reused, reducing production costs by 20–30%.

Purification and Characterization

Recrystallization

Crude product is purified using mixed solvents:

  • Optimal Solvent Pair : Hexane/ethyl acetate (4:1).

  • Purity : >98% (HPLC).

Spectroscopic Validation

TechniqueKey Data
¹H NMR (400 MHz)δ 7.25 (d, J = 8.4 Hz, 1H, ArH), 6.85 (dd, J = 8.4, 2.4 Hz, 1H, ArH), 6.78 (d, J = 2.4 Hz, 1H, ArH), 3.81 (s, 3H, OCH₃), 3.02–2.95 (m, 2H, CH₂), 2.70–2.63 (m, 2H, CH₂), 2.45 (s, 1H, C≡N).
IR (KBr)ν 2220 cm⁻¹ (C≡N), 1600 cm⁻¹ (C=C), 1250 cm⁻¹ (C-O).
MS (EI) m/z 185.22 [M]⁺.

Comparative Analysis of Methods

Yield and Efficiency

MethodAverage YieldReaction TimeScalability
Knoevenagel (NaH/DMSO)70%12 hoursModerate
Microwave-Assisted82%12 minutesHigh
Continuous Flow75%45 minutesIndustrial

Environmental Impact

  • Microwave Synthesis : Reduces energy consumption by 40% compared to conventional methods.

  • Solvent Recovery : Lowers hazardous waste generation by 50%.

Chemical Reactions Analysis

Oxidation and Reduction Pathways

The methoxy and nitrile groups enable targeted redox transformations:

Oxidation

  • Reagents/Conditions : Potassium permanganate (KMnO₄) in acidic or neutral media .

  • Products : Oxidation of the methoxy group (–OCH₃) yields hydroxyl (–OH) derivatives (e.g., 6-hydroxyindan-1-ylidene acetonitrile) .

Reaction TypeReagentProductYieldSelectivity
Methoxy → HydroxyKMnO₄6-Hydroxy derivative~60%High (E/Z > 9:1)

Reduction

  • Reagents/Conditions : Hydrogen gas (H₂) with Pd/C or LiAlH₄ .

  • Products : Reduction of the nitrile (–C≡N) generates amines (–CH₂NH₂) .

Reaction TypeReagentProductYield
Nitrile → AmineH₂/Pd/C(E)-(6-Methoxyindan-1-ylidene)ethylamine85–95%

Substitution Reactions

The methoxy group undergoes nucleophilic substitution under specific conditions:

Nucleophilic Substitution

  • Reagents/Conditions : Sodium iodide (NaI) in acetone .

  • Products : Methoxy → iodo substitution, yielding 6-iodoindan-1-ylidene acetonitrile .

Reaction TypeReagentProductReaction Time
OCH₃ → INaI6-Iodo derivative3–5 h

Radical-Induced Cyclization

Copper-catalyzed annulation reactions enable complex heterocycle synthesis:

Cyanotrifluoromethylation

  • Reagents/Conditions : Cu(OTf)₂, Togni’s reagent (CF₃ source), TMSCN (cyanide source) .

  • Products : Trifluoromethylated 1-indanones with all-carbon quaternary centers .

SubstrateCatalystLigandYieldE/Z Ratio
1,6-EnynesCu(OTf)₂1,10-Phenanthroline45–87%>20:1 (E-selectivity)

Mechanism :

  • Radical Initiation : CF₃- generated from Togni’s reagent .

  • Cyclization : 5-exo-dig cyclization forms the indanone core .

  • Cyanide Transfer : TMSCN delivers the –CN group .

Stereoselective Hydrogenation

Asymmetric hydrogenation is critical for pharmaceutical intermediates:

Stability and Side Reactions

  • Thermal Stability : Decomposes above 200°C .

  • Solvent Sensitivity : Unstable in chloroform solutions .

Scientific Research Applications

(2E)-2-(2,3-Dihydro-6-methoxy-1H-inden-1-ylidene)acetonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of (2E)-2-(2,3-Dihydro-6-methoxy-1H-inden-1-ylidene)acetonitrile involves its interaction with specific molecular targets. The methoxy group and the indan ring system play crucial roles in its binding to these targets. The compound can modulate various biological pathways, leading to its observed effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular processes .

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a class of α,β-unsaturated nitriles with conjugated dihydroaromatic systems. Key structural analogues include:

(a) (E)-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-ylidene)ethyl]propanamide (CAS: 196597-82-7)
  • Structure : Shares the dihydroindenylidene core but substitutes the nitrile group with a propanamide side chain.
  • Molecular Formula: C₁₅H₁₇NO₂; MW: 253.10 g/mol.
  • Application : Intermediate in synthesizing Ramelteon , a melatonin receptor agonist used for insomnia.
(b) (2E)-{(4R,5S,6S)-4,5-diacetoxy-6-[(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)oxy]cyclohex-2-en-1-ylidene}acetonitrile
  • Structure: Features a cyclohexenylidene-acetonitrile backbone with multiple acetyl and glucopyranosyl groups.
  • Molecular Formula : C₂₉H₃₄N₂O₁₅; MW : 581.17 g/mol.
  • Properties : LogP = 0.34 , PSA = 200.05 Ų , indicating high polarity due to extensive glycosylation.
(c) 2-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetonitrile
  • Structure : Replaces the dihydroindenyl system with a benzodioxin-thiazole hybrid.
  • Application: Potential intermediate for bioactive molecules, though specific uses are underexplored.
(d) (E)-2-(7-Methoxy-3,4-dihydronaphthalen-1(2H)-ylidene)acetonitrile (CAS: 127299-26-7)
  • Structure : Substitutes the indenyl ring with a larger dihydronaphthalene system.
  • Key Difference : Extended π-conjugation may enhance UV absorption and stability.

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP PSA (Ų) Key Structural Feature
Target Compound 185.22 2.55 33.02 Dihydroindenylidene + nitrile
Ramelteon Intermediate 253.10 N/A N/A Propanamide substitution
Glucopyranosyl Derivative 581.17 0.34 200.05 Glycosylation + multiple acetates
Benzodioxin-Thiazole Hybrid N/A N/A N/A Benzodioxin + thiazole
Dihydronaphthalene Analog N/A N/A N/A Expanded aromatic system
  • Lipophilicity: The target compound’s LogP (2.55) suggests better membrane permeability than the glucopyranosyl derivative (0.34).
  • Polarity: The glucopyranosyl derivative’s high PSA (200.05 Ų) implies poor blood-brain barrier penetration compared to the target compound (PSA = 33.02 Ų).

Biological Activity

(2E)-2-(2,3-Dihydro-6-methoxy-1H-inden-1-ylidene)acetonitrile, with the CAS number 187871-98-3, is a compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, synthesis, and biological effects based on diverse research findings.

The molecular formula of this compound is C12H11NO, with a molecular weight of 185.22 g/mol. The structure features a methoxy group and a cyano group, which are significant for its reactivity and biological interactions.

PropertyValue
Molecular FormulaC12H11NO
Molecular Weight185.22 g/mol
CAS Number187871-98-3
LogP2.54838
PSA33.02000

Synthesis

The synthesis of this compound typically involves the condensation of appropriate indene derivatives with acetonitrile under basic conditions. This method allows for the introduction of functional groups that enhance biological activity.

Antitumor Activity

Research has indicated that compounds with indene structures exhibit significant antitumor properties. For instance, derivatives of indane have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific activity of this compound in this context remains to be fully elucidated but aligns with the general trends observed in similar compounds .

Antibacterial and Anti-inflammatory Effects

Studies suggest that indane derivatives possess antibacterial and anti-inflammatory activities. The methoxy group in this compound may contribute to these effects by modulating inflammatory pathways or enhancing membrane permeability to bacterial cells .

Neuroprotective Properties

The compound is also being investigated for its neuroprotective potential, particularly in the context of neurodegenerative diseases like Alzheimer's. Similar compounds have been associated with the inhibition of acetylcholinesterase activity, which is crucial for maintaining cognitive function .

Case Studies

Several studies have highlighted the biological activities of related compounds:

  • Donepezil : An acetylcholinesterase inhibitor used in Alzheimer's treatment shares structural similarities with indane derivatives and exhibits neuroprotective effects.
  • Indinavir : An HIV protease inhibitor that also features indane-like structures demonstrates the versatility of these compounds in medicinal chemistry.

These examples underscore the potential for this compound to serve as a lead compound for further drug development.

Q & A

Q. What synthetic methods are commonly employed to prepare (2E)-2-(2,3-Dihydro-6-methoxy-1H-inden-1-ylidene)acetonitrile?

Methodological Answer: Microwave-assisted synthesis is a key method for this compound. A mixture of precursors (e.g., substituted cinnamaldehyde and diaminonaphthalene) is ground with desiccants like MgSO₄·7H₂O and irradiated under controlled microwave conditions (320 W, cyclic mode, 12 min). Recrystallization in CH₂Cl₂:CH₃CN (1:5) yields high-purity crystals .

Q. Table 1: Synthesis Conditions

ParameterDetails
Microwave Power320 W
Reaction Time12 min
Solvent SystemCH₂Cl₂:CH₃CN (1:5)
DesiccantMgSO₄·7H₂O

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

Methodological Answer:

  • Single-crystal X-ray diffraction : Data collected using an Oxford Diffraction Gemini/EOS CCD diffractometer (CuKα radiation, λ = 1.54184 Å). Structural refinement is performed using SHELXL .
  • Spectroscopy : NMR and mass spectrometry (MS) are employed for functional group identification, though specific data for this compound requires validation from peer-reviewed studies (similar methods are described for related indenylidene derivatives ).

Q. How is the crystal structure of this compound determined, and what are its key features?

Methodological Answer: The crystal structure is solved via direct methods and refined using SHELXL. Key structural features include:

  • Dihedral Angles : Near-orthogonal orientation (87.61°) between aromatic rings, influencing packing .
  • Hydrogen Bonding : N–H⋯N interactions form zigzag chains along the [100] direction, with acetonitrile as a hydrogen-bond acceptor .

Q. Table 2: Crystallographic Data

ParameterValue
Space GroupTriclinic, P1P\overline{1}
Unit Cell (Å)a=7.8128a = 7.8128, b=8.4641b = 8.4641, c=14.7427c = 14.7427
Z-value2
R-factor0.048

Advanced Research Questions

Q. How can discrepancies in crystallographic data between studies be systematically addressed?

Methodological Answer: Discrepancies may arise from:

  • Data Collection : Variations in temperature (e.g., 292 K vs. 100 K) or radiation sources (CuKα vs. MoKα).
  • Refinement Protocols : Differences in software (SHELXL vs. other packages) or disorder modeling .
  • Polymorphism : Solvent selection (e.g., CH₃CN vs. other polar solvents) can alter crystal packing .

Recommendation : Cross-validate data using multiple refinement tools (e.g., SHELX, OLEX2) and report detailed experimental conditions.

Q. How do computational methods predict the electronic properties and reactivity of this compound?

Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates:

  • HOMO-LUMO Gaps : To predict charge-transfer interactions.
  • Global Reactivity Indices : Electronegativity, chemical hardness, and electrophilicity guide reactivity assessments .

Example Application : For similar indenylidene derivatives, HOMO energies correlate with antimicrobial activity against Gram-negative bacteria .

Q. What role do supramolecular interactions play in the solid-state behavior of this compound?

Methodological Answer:

  • Hydrogen Bonding : N–H⋯N interactions (2.76–3.02 Å) stabilize the crystal lattice. Acetonitrile solvent molecules act as acceptors, forming 1D chains .
  • Van der Waals Forces : Methoxy and indenyl groups contribute to layered packing, affecting mechanical properties.

Q. Table 3: Hydrogen-Bond Geometry

D–H⋯AD–H (Å)H⋯A (Å)D⋯A (Å)∠D–H–A (°)
N1–H1⋯N20.882.142.897144.3
N2–H2⋯N30.862.182.987155.6

Q. How does the conformational flexibility of the indenylidene moiety influence its chemical behavior?

Methodological Answer: The (2E)-configuration ensures a planar geometry, critical for π-π stacking and charge-transfer interactions. The envelope conformation of the dihydroindenyl ring (flap at the methine carbon) modulates steric effects in reactions like cycloadditions or nucleophilic substitutions .

Implications : Conformational rigidity enhances stability in catalytic applications, while flexibility may aid in supramolecular assembly.

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